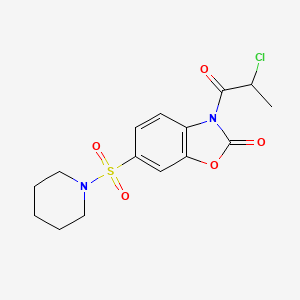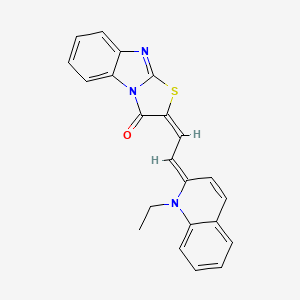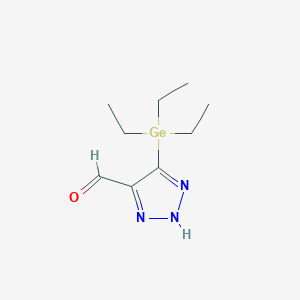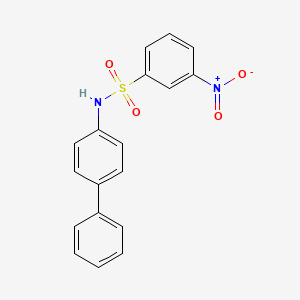
1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiadiazole ring substituted with a dimethylaminobenzylidene group and a phenyl group, making it a compound of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- typically involves the reaction of 3-amino-1,3,4-thiadiazole-5-thiol with 4-dimethylaminobenzaldehyde in an acidic ethanolic solution . The reaction proceeds through the formation of a Schiff base, where the amino group of the thiadiazole reacts with the aldehyde group of the benzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the benzylidene group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable scaffold for drug development.
Material Science: The compound can be used in the synthesis of fluorescent probes for detecting environmental pollutants such as 2,4,6-trinitrophenol.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including other heterocyclic compounds and functionalized derivatives.
作用機序
The mechanism of action of 1,3,4-thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole, 2-(4-methoxybenzylidenamino)-5-phenyl-: Similar structure but with a methoxy group instead of a dimethylamino group.
1,3,4-Thiadiazole, 2-(4-chlorobenzylidenamino)-5-phenyl-: Contains a chlorine atom instead of a dimethylamino group.
1,3,4-Thiadiazole, 2-(4-nitrobenzylidenamino)-5-phenyl-: Features a nitro group in place of the dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 1,3,4-thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- imparts unique electronic properties to the compound, influencing its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
特性
分子式 |
C17H16N4S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]aniline |
InChI |
InChI=1S/C17H16N4S/c1-21(2)15-10-8-13(9-11-15)12-18-17-20-19-16(22-17)14-6-4-3-5-7-14/h3-12H,1-2H3/b18-12+ |
InChIキー |
COFKGFMXENMDLN-LDADJPATSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=NN=C(S2)C3=CC=CC=C3 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NN=C(S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide](/img/structure/B14950357.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[(2-carbamoylphenyl)amino]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B14950365.png)
![N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide](/img/structure/B14950370.png)

![3-{[(4-Methylphenyl)carbonyl]amino}phenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B14950383.png)



![N-(4-Bromophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14950404.png)
![N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14950411.png)

![[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B14950434.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B14950436.png)
![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide](/img/structure/B14950444.png)
